![molecular formula C24H28N6O2 B2998240 3-Methyl-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-7-propylpurine-2,6-dione CAS No. 887030-07-1](/img/structure/B2998240.png)
3-Methyl-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-7-propylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-7-propylpurine-2,6-dione, also known as MPP, is a synthetic compound that has been studied for its potential use in treating various diseases. It belongs to a class of compounds called purine analogs, which have been used in the development of several drugs.
Applications De Recherche Scientifique
Luminescent Properties and Electron Transfer
Research on naphthalimides with piperazine substituents, such as the study by Gan et al. (2003), highlights the luminescent properties and photo-induced electron transfer capabilities of these compounds. The study synthesized novel piperazine substituted naphthalimide model compounds and demonstrated their potential as pH probes due to characteristic fluorescence quantum yields. These findings suggest applications in fluorescence spectroscopy and imaging technologies, where precise environmental sensitivity is crucial (Gan, Chen, Chang, & Tian, 2003).
Molecular Motions and Shielding Effects
The work by Frigerio, Rae, and Wong (1982) on piperazine-2,5-diones explored how the aromatic ring's shielding effects change with temperature. This study provides insights into molecular dynamics and interactions that could be relevant for the design of molecular sensors or in the field of materials science, where understanding the influence of temperature on molecular structures is vital (Frigerio, Rae, & Wong, 1982).
Chemosensitization in Antibacterial Research
Matys et al. (2015) evaluated amine derivatives of imidazolidine-4-ones, including piperazine derivatives, for their ability to enhance antibiotic effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA). This research indicates the potential for compounds with similar structural features to be used in developing new strategies to combat antibiotic resistance (Matys et al., 2015).
Fluorescent Bioactive Compound Synthesis
The synthesis and characterization of naphthalene-1,8-dicarboxylic acid derivatives by Nicolescu et al. (2020) delve into their spectroscopic properties for use in bio-imaging studies. These compounds exhibit positive solvatochromism and are considered for developing fluorescent bioactive compounds. This research underscores the utility of such structures in the creation of imaging agents and probes for biological applications (Nicolescu et al., 2020).
Transition Metal Ion Chemosensors
Gosavi-Mirkute et al. (2017) synthesized and characterized naphthoquinone-based compounds for their molecular recognition abilities towards transition metal ions. The study demonstrates the potential of these compounds as chemosensors, particularly for detecting Cu2+ ions, highlighting their applicability in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to act as peptide enzyme inhibitors . They mimic the transition states of amines and esters in biological processes .
Mode of Action
It can be inferred that the compound may interact with its targets by mimicking the transition states of amines and esters, thereby inhibiting peptide enzymes .
Biochemical Pathways
It is suggested that the compound could potentially affect the pathways involving peptide enzymes . The compound’s ability to mimic the transition states of amines and esters could disrupt these pathways, leading to downstream effects .
Pharmacokinetics
It is suggested that the compound might have been synthesized using a catalytic 1,3 dipolar cycloaddition synthesis method . This method could potentially influence the compound’s bioavailability.
Result of Action
It is suggested that the compound could potentially inhibit peptide enzymes, which could lead to various downstream effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the synthesis process of the compound could be influenced by the presence of certain reactants . Additionally, the compound’s stability could be affected by factors such as temperature and pH .
Propriétés
IUPAC Name |
3-methyl-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O2/c1-3-11-30-20-21(27(2)24(32)26-22(20)31)25-23(30)29-14-12-28(13-15-29)16-18-9-6-8-17-7-4-5-10-19(17)18/h4-10H,3,11-16H2,1-2H3,(H,26,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRPQWVSDRJCRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC5=CC=CC=C54)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-7-propylpurine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


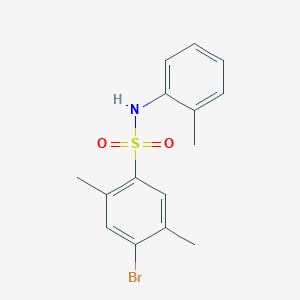
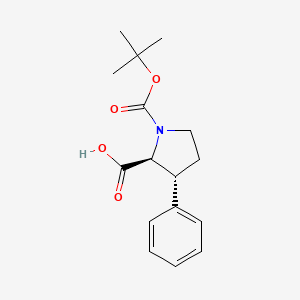



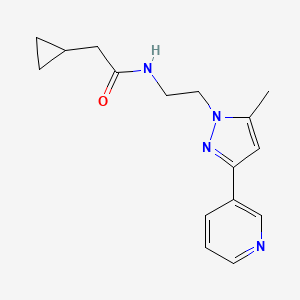

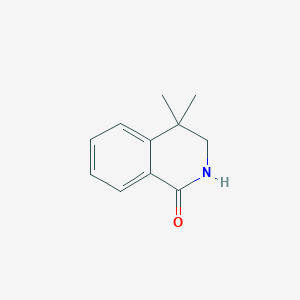
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-3-phenylpropanoic acid](/img/structure/B2998175.png)
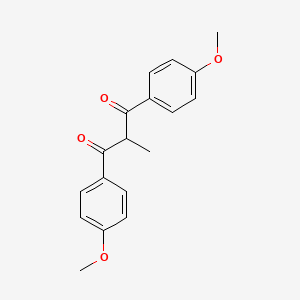
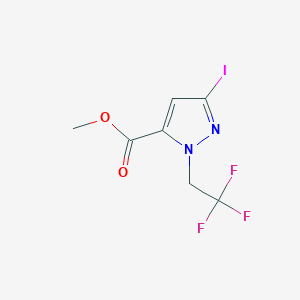
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2998179.png)
